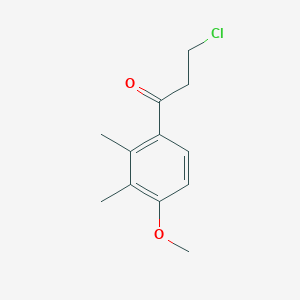
2-Bromo-1-(4-chloropyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-chloropyridin-3-yl)ethanone is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of a bromine atom and a chlorine atom attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chloropyridin-3-yl)ethanone typically involves the bromination of 1-(4-chloropyridin-3-yl)ethanone. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(4-chloropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction: Reactions are conducted in solvents like ethanol or tetrahydrofuran (THF) at low temperatures.
Oxidation: Reactions are performed in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.
Major Products Formed
Nucleophilic substitution: Substituted pyridines with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
2-Bromo-1-(4-chloropyridin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as a precursor in the development of drugs targeting specific diseases, such as cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-chloropyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(2-chloropyridin-4-yl)ethanone
- 1-(2-Bromo-4-chloropyridin-3-yl)ethanone
Uniqueness
2-Bromo-1-(4-chloropyridin-3-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H5BrClNO |
|---|---|
Poids moléculaire |
234.48 g/mol |
Nom IUPAC |
2-bromo-1-(4-chloropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H5BrClNO/c8-3-7(11)5-4-10-2-1-6(5)9/h1-2,4H,3H2 |
Clé InChI |
KIBALZNTVRKLIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1Cl)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5H-Dibenz[b,f]azepine-5-carboxylic acid, 10-methoxy-, methyl ester](/img/structure/B8547281.png)



![(RS)-2-[3-(3-methylphenyl)ureido]-4-(methylthio)butanoic acid](/img/structure/B8547316.png)





![2-[(2S)-1-Hydroxy-4-methylpentan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8547372.png)

